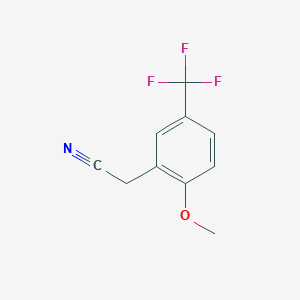
3-(Heptyloxy)-N-methylaniline
Descripción general
Descripción
3-(Heptyloxy)-N-methylaniline (HNM) is an organic compound with a wide range of applications in the fields of medicinal chemistry and organic synthesis. HNM is a versatile organic compound due to its unique chemical structure, which contains both an amine moiety and an alkyl chain. HNM has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, as well as in other organic synthesis applications. It has also been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes, receptors, and transporters.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
Compounds structurally related to "3-(Heptyloxy)-N-methylaniline" have been investigated for their potential in Alzheimer's disease (AD) treatment. For example, hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine through a heptyloxy chain have shown promise in inhibiting cholinesterase activity, β-amyloid aggregation, and Aβ neurotoxicity, which are key targets in AD treatment (Rizzo et al., 2008).
Antibacterial Activity
Another study highlighted the synthesis of uracil derivatives with structural similarities, which exhibited potent antibacterial activity against Gram-positive organisms. These compounds were found to be competitive inhibitors of the bacterial DNA polymerase IIIC, essential for bacterial replication (Zhi et al., 2005).
Environmental Bioremediation
Research into environmental bioremediation has identified bacteria capable of degrading aniline and its derivatives, which could potentially include compounds like "3-(Heptyloxy)-N-methylaniline." Such bacteria can use these compounds as sole carbon and energy sources, highlighting their role in the biodegradation of industrial pollutants (Liu et al., 2002).
Organic Synthesis and Catalysis
Compounds with structural features similar to "3-(Heptyloxy)-N-methylaniline" have been utilized in organic synthesis, demonstrating their role as intermediates in the synthesis of complex organic molecules. For instance, research has focused on the development of novel oxime derivatives used in copper hydrometallurgy, indicating their utility in metal extraction and organic synthesis processes (Velarde et al., 2005).
Mechanistic Studies in Chemistry
Mechanistic studies have also been conducted on similar compounds to understand the processes of substrate oxidation by copper-dioxygen adducts, providing insights into the underlying reactions in both biological systems and synthetic chemistry (Shearer et al., 2005).
Propiedades
IUPAC Name |
3-heptoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-4-5-6-7-11-16-14-10-8-9-13(12-14)15-2/h8-10,12,15H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAHFVKSRNRRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




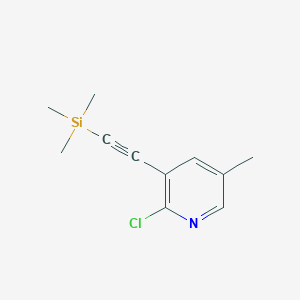
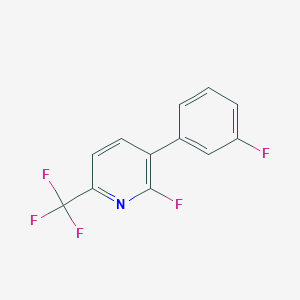
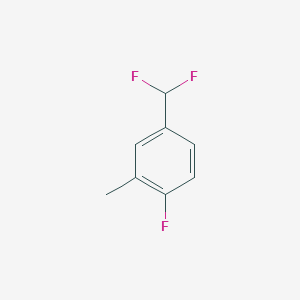
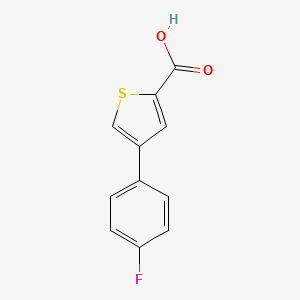
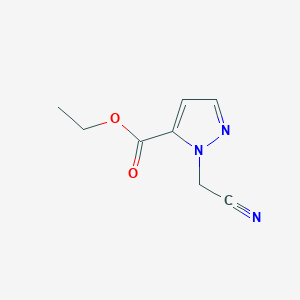
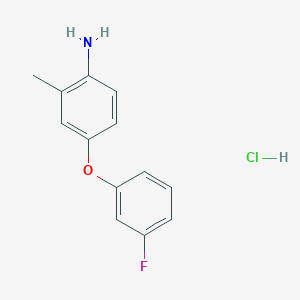
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)
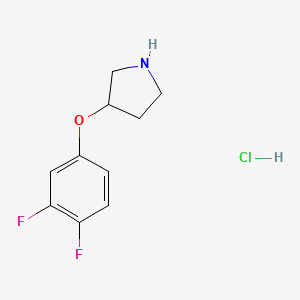
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)



